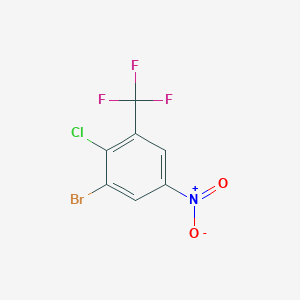

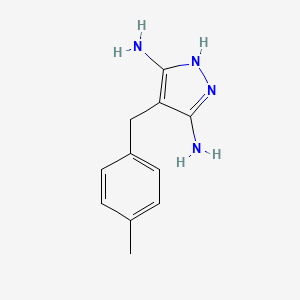

![molecular formula C9H20N2 B3212130 Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine CAS No. 1096282-35-7](/img/structure/B3212130.png)

Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine

Overview

Description

“Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 and is also known as "1-(1-Methylpiperidin-4-yl)piperidin-4-amine" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the synthesis of 1-Methylpiperidin-4-amine from 1-Methyl-4-piperidone . The raw materials used in this process include Ammonium hydroxide, Potassium hydroxide, Formaldehyde, Formic acid, Isonipecotic acid, Methanol, and Thionyl chloride .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H20N2/c1-8(10-2)9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 . This indicates the presence of two nitrogen atoms and nine carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, the IR spectrum shows sp3 C-H stretching vibrations at 2930 cm−1, asymmetric and symmetric stretching vibrations of the –SO2 group at 1365 and 1171 cm−1 respectively .Scientific Research Applications

Plant Growth and Ethylene Inhibition

Ethylene Action Inhibition in Plants : Compounds like 1-Methylcyclopropene (1-MCP) have been widely studied for their ability to inhibit ethylene action, a key hormone in plant ripening and senescence processes. 1-MCP effectively delays ethylene effects across a broad range of fruits, vegetables, and floriculture crops, suggesting potential applications for Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine in enhancing postharvest quality and extending the shelf life of agricultural products if it exhibits similar ethylene action inhibition properties (Blankenship & Dole, 2003).

Applications in Fruits and Vegetables : The use of ethylene-action inhibitors like 1-MCP on fruits and vegetables underscores the significant impact these compounds can have on maintaining product quality postharvest. Rapid adoption in the apple industry and potential applications across various fruits and vegetables highlight a research avenue for the effects of this compound in similar contexts (Watkins, 2006).

Environmental Impact and Toxicology

Amines in Surface Waters : Research on amines and amine-related compounds in surface waters discusses their sources, concentrations, fate, and toxicity. This information is crucial for evaluating the environmental impact of new chemicals, including potential derivatives of this compound. Understanding the behavior of similar compounds in aquatic environments can inform safety and regulatory considerations (Poste, Grung, & Wright, 2014).

Human Urinary Carcinogen Metabolites : The study of human urinary carcinogen metabolites, including those from tobacco and diet, offers insights into how compounds like this compound could be metabolized and their potential impacts on human health. Understanding the pathways and effects of similar compounds can aid in assessing risks and benefits associated with their use (Hecht, 2002).

Safety and Hazards

“Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including “Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(10-2)9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXKBZCVDHPLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3212051.png)

![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3212059.png)

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B3212061.png)

![3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3212071.png)

![2-[4-(Dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile](/img/structure/B3212121.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)